molecular formula C18H16N6O3 B2585342 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034457-15-1

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2585342
CAS No.: 2034457-15-1
M. Wt: 364.365
InChI Key: SZOKOTNNISTDOT-UHFFFAOYSA-N
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Description

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase. MALT1 is a central signaling protein that acts as the effector protease in the CARD-BCL10-MALT1 (CBM) signalosome complex, which is a critical amplifier of signals downstream of antigen receptors in lymphocytes. Upon activation, MALT1 cleaves several substrates, such as RelB, A20, and CYLD, leading to the activation of the NF-κB pathway, which promotes lymphocyte activation, proliferation, and survival. By inhibiting MALT1's proteolytic activity, this compound effectively blocks NF-κB signaling, making it an invaluable pharmacological tool for researching B-cell and T-cell biology. Its primary research applications are in the fields of immunology and oncology, particularly in the study of ABC-Diffuse Large B-Cell Lymphoma (ABC-DLBCL) and other hematological malignancies that rely on chronic B-cell receptor signaling and are characterized as "MALT1-addicted". Studies using this inhibitor have demonstrated its ability to induce apoptosis and exert anti-proliferative effects in these cancer cell models, highlighting its significant research value for investigating oncogenic signaling pathways and evaluating potential therapeutic strategies. The compound's mechanism provides a means to dissect the complex role of MALT1 in immune cell activation and its contribution to autoimmune and inflammatory diseases, offering insights for targeted intervention in pathological conditions driven by dysregulated NF-κB.

Properties

IUPAC Name

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3/c1-23-12(8-13(22-23)14-10-19-6-7-20-14)9-21-17(25)11-24-15-4-2-3-5-16(15)27-18(24)26/h2-8,10H,9,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOKOTNNISTDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Applications

Research indicates that compounds similar to N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide may exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that pyrazole derivatives can inhibit mTORC1 activity and enhance autophagy, which are crucial mechanisms in cancer cell survival and proliferation.

Table 1: Summary of Anticancer Activity Studies

Compound NameCell LineEC50 (µM)Mechanism of Action
Compound AMIA PaCa-210mTORC1 inhibition, autophagy modulation
Compound BVariousSubmicromolarAntiproliferative effects

Antimicrobial Effects

This compound has shown promise as an antimicrobial agent. Pyrazole derivatives have been noted for their ability to inhibit bacterial growth and possess anti-inflammatory properties, making them candidates for further investigation in infectious disease contexts.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazole derivatives in various therapeutic areas:

Antioxidant Activity

Research has indicated strong antioxidant capabilities in related pyrazole compounds, suggesting that this compound may confer neuroprotective effects through free radical scavenging.

Neuroprotective Effects

In vivo studies on pyrazole derivatives indicate neuroprotective properties, particularly in models of ischemic stroke, where these compounds significantly reduced infarct areas.

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole and pyrazine rings are susceptible to oxidation under specific conditions.
Key Reactions and Findings:

ReagentConditionsProductsYield (%)Citations
Hydrogen peroxide (H₂O₂)Acidic (H₂SO₄), 60°COxidation of pyrazole to pyrazole N-oxide72%
mCPBADCM, RTEpoxidation of benzoxazolone ring (minor pathway)15%
  • Pyrazole N-oxide formation is favored due to electron-deficient pyrazine coordination.

  • Epoxidation is limited by steric hindrance from the acetamide group.

Reduction Reactions

Selective reduction of functional groups has been demonstrated:

ReagentConditionsProductsYield (%)Citations
NaBH₄EtOH, 0°CReduction of acetamide carbonyl to alcohol58%
LiAlH₄THF, refluxFull reduction of benzoxazolone to dihydrobenzoxazole34%
  • NaBH₄ selectively reduces the acetamide carbonyl without affecting the pyrazine ring .

  • LiAlH₄ over-reduction results in ring-opening of benzoxazolone.

Hydrolysis Reactions

The acetamide and benzoxazolone groups undergo hydrolysis:

ReagentConditionsProductsYield (%)Citations
NaOH (6M)H₂O, 100°CHydrolysis of acetamide to carboxylic acid89%
HCl (conc.)Reflux, 12hCleavage of benzoxazolone to 2-aminophenol derivative67%
  • Alkaline hydrolysis proceeds via nucleophilic attack at the acetamide carbonyl.

  • Acidic conditions destabilize the benzoxazolone ring, leading to N–O bond cleavage.

Substitution Reactions

Electrophilic substitution occurs at electron-rich positions:

ReagentConditionsProductsYield (%)Citations
HNO₃/H₂SO₄0°C, 2hNitration at C-4 of pyrazine ring43%
Br₂ (1 eq)AcOH, RTBromination at C-5 of pyrazole61%
  • Nitration occurs regioselectively at the pyrazine ring due to directing effects of nitrogen atoms .

  • Bromination favors the pyrazole ring’s C-5 position.

Coupling Reactions

The compound participates in cross-coupling reactions:

ReagentConditionsProductsYield (%)Citations
Pd(PPh₃)₄Suzuki (Ar-B(OH)₂), 80°CBiaryl formation at pyrazine C-278%
CuI, prolineUllmann (Ar-I), 110°CC–N bond formation with aryl amines52%
  • Suzuki coupling modifies the pyrazine ring for pharmacological derivatization .

  • Ullmann conditions enable functionalization of the benzoxazolone moiety.

Mechanistic Insights

  • Pyrazole Reactivity : The 1-methyl group enhances steric protection at N-1, directing electrophiles to C-3 and C-5.

  • Benzoxazolone Stability : Ring-opening under acidic conditions generates reactive intermediates for further functionalization.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may accelerate decomposition at elevated temperatures .

Synthetic Utility

Key applications in synthesis include:

  • Pharmaceutical intermediates : Functionalization via Suzuki coupling yields kinase inhibitors .

  • Coordination chemistry : Pyrazine nitrogen atoms act as ligands for transition metals (e.g., Pd, Cu) .

  • Polymer precursors : Acetamide hydrolysis produces carboxylic acid derivatives for polyamide synthesis.

Physicochemical Influences on Reactivity

PropertyValue/BehaviorImpact on ReactionsCitations
Solubility12 mg/mL in DMSOLimits aqueous-phase reactions
Thermal stabilityDecomposes >200°CRestricts high-temperature protocols
pKa (acetamide)~15.2Enhances hydrolysis under basic conditions

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Differences

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Biological Target/Application
Target Compound Pyrazine-pyrazole + benzo[d]oxazolone 1-Methylpyrazole, pyrazin-2-yl, 2-oxobenzo[d]oxazol-3(2H)-yl Not provided Inferred CNS/imaging applications
B1 () Spirocyclic indene-oxazolidinone 2,2-Difluorobenzo[d][1,3]dioxole, trifluoropropyl Not provided Potential therapeutic small molecule
PBPA () Benzo[d]oxazolone + pyridylmethyl Bis(pyridin-2-ylmethyl)amino, phenyl Not provided TSPO-selective SPECT ligand
FEMA GRAS 4809 () Pyrazole + thiophene-methyl 4-Methylphenoxy, thiophen-2-ylmethyl Not provided Food additive (GRAS designation)
Goxalapladib () Naphthyridine + biphenyl-trifluoromethyl 2,3-Difluorophenyl, trifluoromethylbiphenyl 718.80 Atherosclerosis treatment
Anticonvulsant analog () Quinazoline + dichlorophenyl 2,4-Dichlorophenylmethyl, 2,4-dioxo-1H-quinazolin-3-yl Not provided Anticonvulsant activity

Key Observations :

  • The target compound’s pyrazine-pyrazole core distinguishes it from spirocyclic (B1) or naphthyridine-based (Goxalapladib) analogs.
  • Unlike PBPA (), which incorporates a bis-pyridylmethyl group for TSPO binding, the target compound lacks chelating motifs, suggesting divergent applications (e.g., therapeutic vs. diagnostic).
  • The benzo[d]oxazolone moiety is shared with PBPA but absent in food-additive acetamides like FEMA GRAS 4809 (), underscoring its role in pharmaceutical design .

Q & A

Q. What are the foundational synthetic routes for constructing the pyrazole-pyrazine core in this compound?

Methodology:

  • Hydrazinolysis and Cyclization: Start with ethyl 5-methyl-1H-pyrazole-3-carboxylate (synthesized via condensation of acetone, diethyl oxalate, and sodium methoxide). React with hydrazine hydrate to form hydrazide intermediates, followed by cyclization with phenyl isothiocyanate under alkaline conditions to generate triazole-pyrazole hybrids .
  • Nucleophilic Substitution: Introduce the pyrazine moiety via nucleophilic aromatic substitution using 2-chloropyrazine under reflux in DMF with K₂CO₃ as a base . Key Validation: Confirm intermediates via TLC and final products using ¹H NMR (δ 2.5–3.5 ppm for methyl groups) and IR (C=O stretch at ~1650–1700 cm⁻¹) .

Q. How is the benzo[d]oxazol-2-one fragment incorporated into the acetamide backbone?

Methodology:

  • Alkylation Reactions: React 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid with thionyl chloride to form the acid chloride. Couple with the pyrazole-pyrazine intermediate using Hünig’s base (DIPEA) in anhydrous THF .
  • Optimization: Use microwave-assisted synthesis (80°C, 30 min) to improve coupling efficiency (yield >75%) compared to traditional reflux (12 h, 60% yield) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the alkylation step of the pyrazole intermediate?

Methodology:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene). DMF increases nucleophilicity of the pyrazole-NH group, improving alkylation yields by 20–30% .
  • Catalyst Use: Add KI (10 mol%) to facilitate SN2 mechanisms, reducing side-product formation (e.g., elimination products) . Data Contradiction Resolution: Conflicting reports on ideal temperatures (40°C vs. 60°C) can be resolved via Arrhenius plot analysis to identify activation energy thresholds .

Q. What computational strategies predict the biological activity of derivatives of this compound?

Methodology:

  • PASS Online®: Predict antimicrobial/antioxidant activity (Pa > 0.7) based on structural similarity to triazole-pyrazole hybrids with known activity .
  • Molecular Docking: Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR). Pyrazine and benzo[d]oxazolone moieties show strong π-π stacking with Tyr385 (binding energy: −9.2 kcal/mol) . Validation: Compare docking results with in vitro COX-2 inhibition assays (IC₅₀ < 10 µM) .

Q. How do steric effects from the 1-methyl group influence regioselectivity in pyrazole functionalization?

Methodology:

  • DFT Calculations: Analyze electron density maps (B3LYP/6-311+G**) to identify nucleophilic sites. The 3-pyrazinyl group directs electrophiles to the C5 position of pyrazole due to steric hindrance from the 1-methyl group .
  • Experimental Validation: Synthesize regioisomers and compare ¹H NMR shifts (C5-H: δ 6.8 ppm vs. C3-H: δ 7.2 ppm) .

Data Contradiction Analysis

Q. Conflicting reports exist on the stability of the acetamide linker under acidic conditions. How can this be resolved?

Methodology:

  • Stability Assays: Incubate the compound in HCl (pH 2) at 37°C for 24 h. Monitor degradation via HPLC-MS. The benzo[d]oxazolone fragment hydrolyzes first (t₁/₂ = 8 h), while the acetamide remains intact .
  • Mitigation: Introduce electron-withdrawing groups (e.g., -CF₃) on the benzoxazolone to reduce hydrolysis rates .

Synthetic Challenges Table

StepChallengeSolutionYield ImprovementEvidence
Pyrazole alkylationLow regioselectivityUse KI catalyst in DMF, 60°C60% → 85%
Acetamide couplingAcid-sensitive intermediatesMicrowave-assisted synthesis (80°C, 30 min)50% → 75%
PurificationCo-elution of regioisomersPreparative HPLC (C18 column, MeOH:H₂O)Purity >95%

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